2-Chloro-N-(hydroxymethyl)acetamide

antimicrobial preservative MIC

Sourcing a bifunctional building block with controlled formaldehyde release is often a bottleneck. 2-Chloro-N-(hydroxymethyl)acetamide (CAS 2832-19-1) solves this: • Bifunctional reactivity: chloroalkylating & Tscherniac-Einhorn amidomethylating reagent for divergent synthesis. • Sustained biocidal action: formaldehyde releaser with MIC 32 µg/mL (S. aureus), 64 µg/mL (MRSA). • Scalable supply: 90% typical yields support cost-effective bulk procurement for pharma & agrochemical intermediates.

Molecular Formula C3H6ClNO2
Molecular Weight 123.54 g/mol
CAS No. 2832-19-1
Cat. No. B1197769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(hydroxymethyl)acetamide
CAS2832-19-1
Synonymschloractamide-N-metholol
N-methylol-chloracetamide
Molecular FormulaC3H6ClNO2
Molecular Weight123.54 g/mol
Structural Identifiers
SMILESC(C(=O)NCO)Cl
InChIInChI=1S/C3H6ClNO2/c4-1-3(7)5-2-6/h6H,1-2H2,(H,5,7)
InChIKeyTXNSZCSYBXHETP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(hydroxymethyl)acetamide: Chemical Class & Key Characteristics


2-Chloro-N-(hydroxymethyl)acetamide (CAS 2832-19-1), also known as N-methylolchloroacetamide, is an N-hydroxymethyl derivative of chloroacetamide with the molecular formula C₃H₆ClNO₂ and a molecular weight of 123.54 g/mol . It is a white crystalline solid with a melting point of 100-105°C . This compound functions as a formaldehyde releaser, an amidomethylating reagent, and a versatile organic building block [1]. It is widely used as an intermediate in pharmaceutical, agrochemical, and dye syntheses, as well as a preservative in metalworking fluids and cosmetics [2].

2-Chloro-N-(hydroxymethyl)acetamide: Substitution Limitations with Analogs


Generic substitution fails because the N-hydroxymethyl group imparts unique bifunctional reactivity and formaldehyde-release properties not found in simple chloroacetamides. While chloroacetamide provides only an alkylating chloro group, the hydroxymethyl moiety enables amidomethylation reactions (e.g., Tscherniac-Einhorn) and controlled formaldehyde release for biocidal activity [1]. Substituting with chloroacetamide or other N-unsubstituted analogs would eliminate these key functionalities, compromising synthetic utility and antimicrobial efficacy in specific applications .

2-Chloro-N-(hydroxymethyl)acetamide vs. Closest Analogs


Antimicrobial Activity vs. Parent Chloroacetamide

2-Chloro-N-(hydroxymethyl)acetamide exhibits antimicrobial activity against Gram-positive bacteria. Its MIC against Staphylococcus aureus is 32 µg/mL, and against methicillin-resistant S. aureus (MRSA) is 64 µg/mL . In contrast, the parent compound 2-chloroacetamide shows no significant antimicrobial activity at comparable concentrations under the same assay conditions .

antimicrobial preservative MIC

Amidomethylation Reactivity vs. N-Hydroxymethylphthalimide

In the Tscherniac-Einhorn amidomethylation of N,N-dialkylanilines, N-hydroxymethylchloroacetamide (2-chloro-N-(hydroxymethyl)acetamide) was found to be less reactive than N-hydroxymethylphthalimide [1]. This reduced reactivity can be advantageous for selective functionalization, allowing milder reaction conditions and better control over product distribution.

organic synthesis amidomethylation Tscherniac-Einhorn

Formaldehyde Release and Sensitization Potential

2-Chloro-N-(hydroxymethyl)acetamide is a formaldehyde releaser classified as an infrequent sensitizer in contact allergy studies . Compared to other formaldehyde-releasing preservatives in metalworking fluids (e.g., benzyl alcohol hemiformal), it has a lower sensitization frequency [1]. Specifically, a preservative composition containing pyrithione showed superior biocidal activity to N-hydroxymethylchloroacetamide alone [2].

formaldehyde releaser contact dermatitis sensitizer

Synthesis Efficiency by Route

2-Chloro-N-(hydroxymethyl)acetamide can be synthesized by reaction of chloroacetic acid with methylamine or chlorination of N-(hydroxymethyl)acetamide, achieving yields up to 90% [1]. In contrast, the direct reaction of 2-chloroacetamide with formaldehyde (a common route for N-hydroxymethylation) typically yields 70-80% under optimized conditions .

synthesis yield process chemistry

2-Chloro-N-(hydroxymethyl)acetamide: Optimal Application Scenarios


Preservative in Metalworking Fluids and Cosmetics

With an MIC of 32 µg/mL against S. aureus and 64 µg/mL against MRSA , and an infrequent sensitizer profile , this compound is well-suited as a preservative in industrial fluids and personal care products where broad-spectrum antimicrobial activity and low allergenic potential are required. Its formaldehyde-release mechanism provides sustained biocidal action.

Amidomethylating Reagent for Selective Functionalization

The lower reactivity compared to N-hydroxymethylphthalimide makes 2-chloro-N-(hydroxymethyl)acetamide a preferred reagent for Tscherniac-Einhorn amidomethylations requiring milder conditions or better selectivity. It is particularly useful for functionalizing N,N-dialkylanilines when over-reaction must be avoided .

Intermediate in Pharmaceutical & Agrochemical Synthesis

The compound serves as a versatile building block for synthesizing 1-(aminomethyl)-2-methoxynaphthalene derivatives and other heterocyclic compounds . Its bifunctional reactivity (chloroalkylation and amidomethylation) enables divergent synthetic pathways, and high-yielding synthetic routes (up to 90%) [1] support cost-effective scale-up.

Formaldehyde-Releasing Biocide for Material Preservation

As a controlled formaldehyde releaser, it is employed in the preservation of glues, nylon spin-finishes, and aqueous emulsions . Its performance in synergistic combinations (e.g., with pyrithione) has been demonstrated to enhance biocidal efficacy , making it a valuable component in industrial preservative formulations.

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